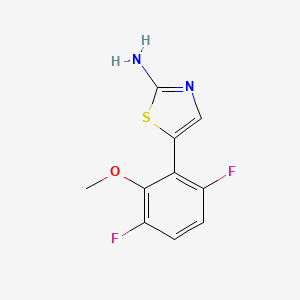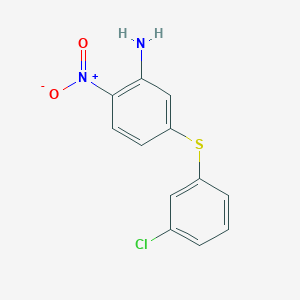
6-Chloropurine-9-b-D-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloropurine-9-b-D-glucoside is a compound that belongs to the class of purine nucleosides. It is characterized by the presence of a purine base, specifically 6-chloropurine, attached to a β-D-glucoside moiety. This compound has garnered significant attention in the biomedical sector due to its potential therapeutic applications, including its efficacy against certain cancer variants and viral infections.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropurine-9-b-D-glucoside typically involves the nucleophilic substitution reaction of 6-chloropurine derivatives with β-D-glucoside under mild conditions. One efficient method employs microwave irradiation to facilitate the C6-functionalization of 6-chloropurine nucleosides with various nucleophiles. This solvent-free process yields high purity products within a short reaction time .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and eco-friendly processes are often applied. The use of microwave irradiation and solvent-free conditions aligns with these principles, ensuring efficient and sustainable production.
化学反応の分析
Types of Reactions: 6-Chloropurine-9-b-D-glucoside undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where the chlorine atom at the C6 position is replaced by various nucleophiles.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Various mild nucleophiles are used in substitution reactions.
Oxidizing and Reducing Agents: Specific agents are employed depending on the desired reaction.
Major Products: The major products formed from these reactions include various C6-functionalized purine nucleosides, which can be further utilized in biomedical applications .
科学的研究の応用
6-Chloropurine-9-b-D-glucoside has a wide range of scientific research applications:
Chemistry: It is used as an activator and a phosphoramidate in the synthesis of oligonucleotides.
Biology: The compound inhibits DNA, RNA, and protein synthesis, making it valuable in studying cellular processes.
Medicine: It has shown potential in anticancer therapy and antiviral activity against herpes virus and other viruses.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of specialized medications.
作用機序
The mechanism of action of 6-Chloropurine-9-b-D-glucoside involves its incorporation into nucleic acids, leading to the inhibition of DNA, RNA, and protein synthesis. This inhibition disrupts cellular processes, making it effective against cancer cells and viruses. The compound targets specific enzymes and pathways, including RNA-dependent RNA-polymerase, which is crucial for viral replication .
類似化合物との比較
6-Chloropurine: A closely related compound used in similar applications.
2-Amino-6-chloropurine: Another derivative with comparable properties.
9-Benzyl-6-chloropurine: Used in the synthesis of purine conjugates.
Uniqueness: 6-Chloropurine-9-b-D-glucoside stands out due to its β-D-glucoside moiety, which enhances its solubility and bioavailability. This unique structure contributes to its efficacy in therapeutic applications, making it a valuable compound in biomedical research.
特性
分子式 |
C11H13ClN4O5 |
|---|---|
分子量 |
316.70 g/mol |
IUPAC名 |
(3R,4S,5S,6R)-2-(6-chloropurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H13ClN4O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2/t4-,6-,7+,8-,11?/m1/s1 |
InChIキー |
KTDJOIVBVRLPNX-SKJPJWHRSA-N |
異性体SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


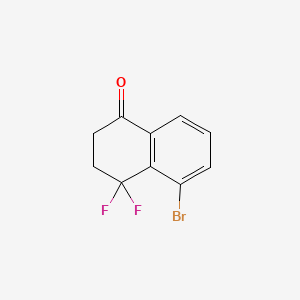
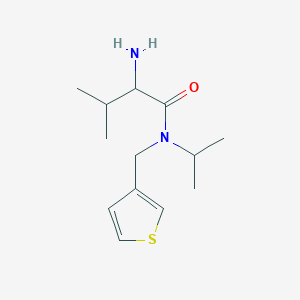

![(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)
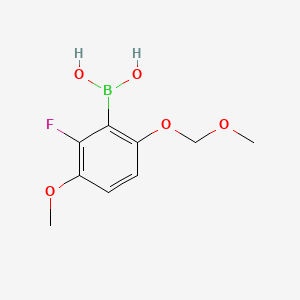

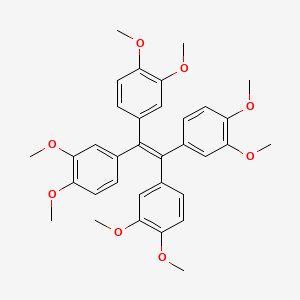

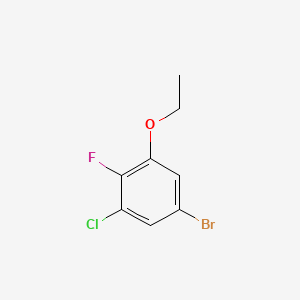
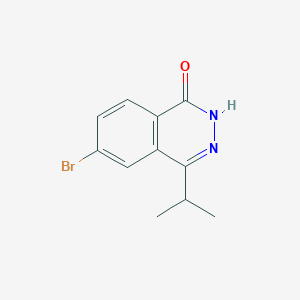
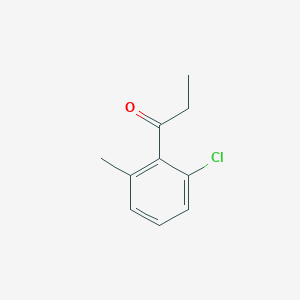
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14775118.png)
